molecular formula C11H9BrN2O2 B4786475 2-(4-BROMOPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE

2-(4-BROMOPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B4786475
M. Wt: 281.10 g/mol
InChI Key: ZNTSRRQWMKOVGH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or other brominating agents.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between the bromophenyl and oxazole intermediates.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would depend on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the oxazole ring or the amide bond.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield bromophenyl oxazole derivatives, while substitution could result in various functionalized amides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and bromophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE: can be compared with other amides containing bromophenyl or oxazole groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-11(15)13-10-5-6-16-14-10/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTSRRQWMKOVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NOC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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